Predicted Increase in Lipophilicity (LogP) Driven by tert-Butyl Substitution
The addition of a tert-butyl group at the 3-position dramatically alters the partition coefficient, a key determinant of membrane permeability and ADME properties. 3-tert-Butyl-morpholine exhibits a predicted XLogP3-AA value of 1.0209, compared to the calculated LogP of -0.86 for the parent compound, morpholine [1]. This represents a shift of approximately +1.88 log units, indicating a significantly higher affinity for lipophilic environments.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Calculated LogP (XLogP3-AA): 1.0209 |
| Comparator Or Baseline | Morpholine: Calculated LogP = -0.86 |
| Quantified Difference | +1.88 log units (increase in lipophilicity) |
| Conditions | Predicted/calculated values; no experimental data available in primary literature. |
Why This Matters
Higher lipophilicity generally correlates with improved passive membrane permeability and potential for crossing the blood-brain barrier, which is a critical design consideration in CNS drug discovery.
- [1] PubChem. (n.d.). Morpholine (Compound Summary). Retrieved from pubchem.ncbi.nlm.nih.gov. View Source
